molecular formula C14H12S3 B3111729 3,7-Bis(methylthio)dibenzo[b,d]thiophene CAS No. 185540-18-5

3,7-Bis(methylthio)dibenzo[b,d]thiophene

Cat. No.: B3111729
CAS No.: 185540-18-5
M. Wt: 276.4 g/mol
InChI Key: RSYHTEXJJZAXCW-UHFFFAOYSA-N
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Description

3,7-Bis(methylthio)dibenzo[b,d]thiophene is an organic compound with the molecular formula C14H12S3 It is a derivative of dibenzo[b,d]thiophene, where two methylthio groups are attached at the 3 and 7 positions

Biochemical Analysis

Biochemical Properties

3,7-Bis(methylthio)dibenzo[b,d]thiophene plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind with cytochrome P450 enzymes, influencing their catalytic activity. The interactions between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can interact with glutathione S-transferase, affecting detoxification pathways in cells.

Cellular Effects

The effects of this compound on cellular processes are diverse. In various cell types, this compound has been observed to modulate cell signaling pathways, particularly those involving the MAPK/ERK pathway. This modulation can lead to changes in gene expression, impacting cellular metabolism and proliferation . Furthermore, this compound has been found to influence mitochondrial function, potentially affecting cellular energy production and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can accumulate and influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including upregulation of detoxification enzymes and changes in metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress. At high doses, this compound can induce toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further interact with cellular components . These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via organic anion-transporting polypeptides (OATPs) and distributed to various cellular compartments . Its localization and accumulation can affect its biological activity and the extent of its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can influence protein folding and mitochondrial respiration . Post-translational modifications, such as phosphorylation, can also affect the targeting and function of this compound within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(methylthio)dibenzo[b,d]thiophene typically involves the following steps:

    Starting Material: The synthesis begins with dibenzo[b,d]thiophene as the starting material.

    Functionalization: The dibenzo[b,d]thiophene undergoes functionalization at the 3 and 7 positions. This can be achieved through a series of reactions, including halogenation followed by substitution with methylthio groups.

    Reaction Conditions: The halogenation step often requires the use of halogenating agents such as bromine or chlorine in the presence of a catalyst. The substitution reaction with methylthio groups can be carried out using thiol reagents under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(methylthio)dibenzo[b,d]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original thioether form. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Various substituted dibenzo[b,d]thiophenes

Scientific Research Applications

3,7-Bis(methylthio)dibenzo[b,d]thiophene has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Materials Science: It is investigated for its potential use in the fabrication of advanced materials with unique optical and electronic characteristics.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies:

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene: The parent compound without the methylthio groups.

    3,7-Dibromo-dibenzo[b,d]thiophene: A halogenated derivative.

    3,7-Dimethoxy-dibenzo[b,d]thiophene: A derivative with methoxy groups instead of methylthio groups.

Uniqueness

3,7-Bis(methylthio)dibenzo[b,d]thiophene is unique due to the presence of two methylthio groups, which significantly alter its electronic properties compared to its parent compound and other derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.

Properties

IUPAC Name

3,7-bis(methylsulfanyl)dibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S3/c1-15-9-3-5-11-12-6-4-10(16-2)8-14(12)17-13(11)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYHTEXJJZAXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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